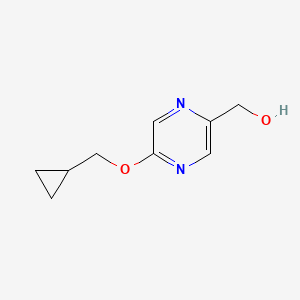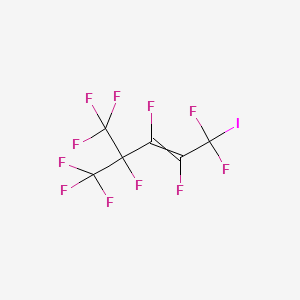![molecular formula C62H59Cl2FeN3O B14773769 Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-” is a complex iron compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a central iron atom coordinated with a variety of ligands, contributing to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iron with the specified ligands under controlled conditions. The process may include:
Ligand Preparation: Synthesizing the ligands separately before coordination.
Coordination Reaction: Mixing the ligands with an iron salt (e.g., iron chloride) in a suitable solvent.
Reaction Conditions: Maintaining specific temperature, pH, and reaction time to ensure proper coordination.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yield and purity, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state.
Reduction: The iron center can be reduced, often involving electron transfer.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ligand exchange with other coordinating molecules.
Major Products
The major products depend on the type of reaction and reagents used. For example, oxidation may yield iron(III) complexes, while reduction may yield iron(II) complexes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique coordination environment.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biology
Biomimetic Studies: Mimics the active sites of certain enzymes, aiding in the study of biological processes.
Drug Development:
Medicine
Therapeutics: Investigated for its potential in treating diseases through metal-based therapies.
Diagnostics: Used in imaging techniques due to its magnetic properties.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.
Environmental Applications: Employed in pollution control and remediation processes.
Mecanismo De Acción
The compound exerts its effects through the coordination of the iron center with various ligands, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action.
Comparación Con Compuestos Similares
Similar Compounds
- Iron(III) chloride
- Iron(II) sulfate
- Iron(III) acetylacetonate
Uniqueness
This compound’s uniqueness lies in its complex ligand structure, which imparts specific reactivity and properties not found in simpler iron compounds. The presence of multiple coordinating ligands allows for fine-tuning of its chemical behavior and applications.
Propiedades
Fórmula molecular |
C62H59Cl2FeN3O |
|---|---|
Peso molecular |
988.9 g/mol |
Nombre IUPAC |
N-(2,6-dibenzhydryl-4-methoxyphenyl)-1-[9-[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthrolin-2-yl]ethanimine;dichloroiron |
InChI |
InChI=1S/C62H59N3O.2ClH.Fe/c1-39(2)49-35-51(40(3)4)59(52(36-49)41(5)6)56-34-32-48-30-29-47-31-33-55(64-60(47)61(48)65-56)42(7)63-62-53(57(43-21-13-9-14-22-43)44-23-15-10-16-24-44)37-50(66-8)38-54(62)58(45-25-17-11-18-26-45)46-27-19-12-20-28-46;;;/h9-41,57-58H,1-8H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
ZKDXHOLVWFTDIY-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C(=NC5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C)C=C2)C(C)C.Cl[Fe]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


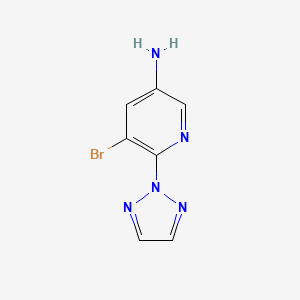
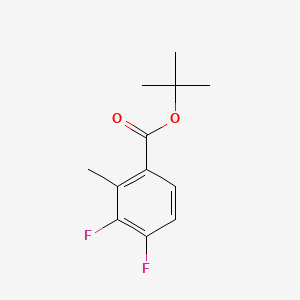
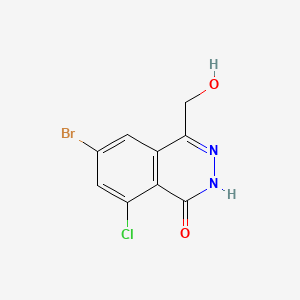

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
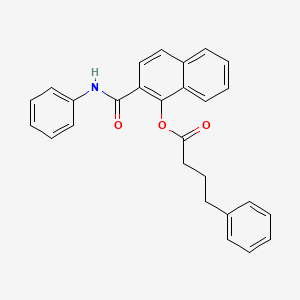
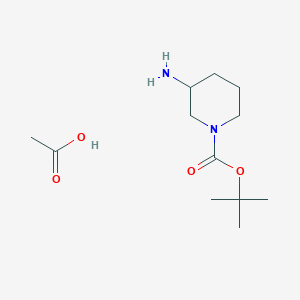
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)
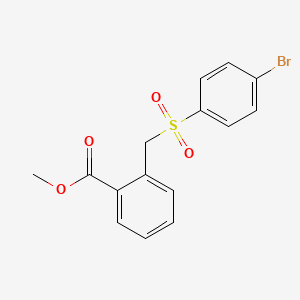
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
